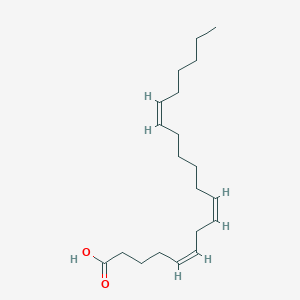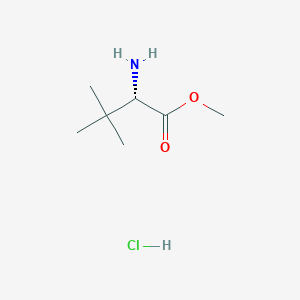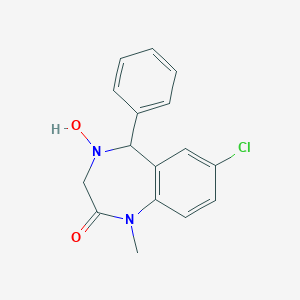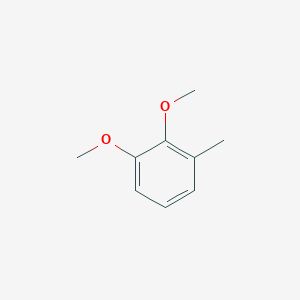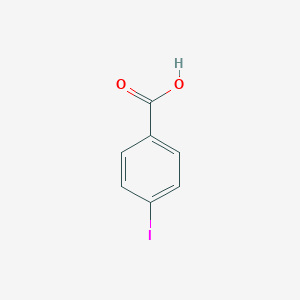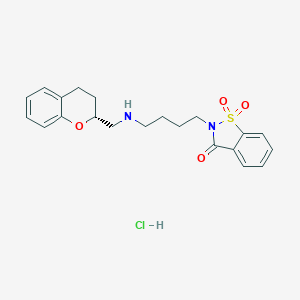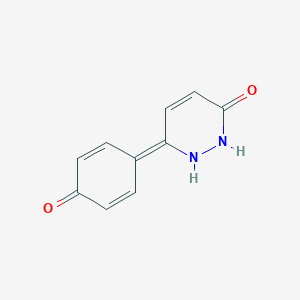
5-羟基尿苷
描述
5-Hydroxyuridine is a modified nucleoside derived from uridine, where the hydrogen at position 5 of the uracil ring is substituted by a hydroxy group . This compound is a member of the class of uridines and is known for its role in the modification of transfer RNA (tRNA) in bacteria . It is involved in enhancing translational fidelity by the ribosome, making it a significant molecule in the field of molecular biology .
科学研究应用
5-Hydroxyuridine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: It is used as a precursor for the synthesis of other modified nucleosides and nucleotides.
Biology: In molecular biology, 5-Hydroxyuridine is crucial for studying tRNA modifications and their impact on translational fidelity.
Medicine: The compound is explored for its potential therapeutic applications, including its role in anticancer treatments and antiviral therapies.
生化分析
Biochemical Properties
5-Hydroxyuridine interacts with various enzymes and proteins. It is a ubiquitous modification of the wobble position of bacterial tRNA . The hydroxylation of uridine to form 5-Hydroxyuridine is the initial step of xo 5 U synthesis, mediated by distinct TrhP- and TrhO-dependent pathways .
Cellular Effects
5-Hydroxyuridine has significant effects on various types of cells and cellular processes. It influences cell function by enhancing translational fidelity by the ribosome . It facilitates non-Watson–Crick base pairing with guanosine and pyrimidines at the third positions of codons, thereby expanding decoding capabilities .
Molecular Mechanism
At the molecular level, 5-Hydroxyuridine exerts its effects through binding interactions with biomolecules and changes in gene expression. The last step in the biosynthesis of cmo 5 U from 5-Hydroxyuridine involves the unique metabolite carboxy S -adenosylmethionine (Cx-SAM) and the carboxymethyl transferase CmoB .
Metabolic Pathways
5-Hydroxyuridine is involved in specific metabolic pathways. The hydroxylation of uridine to form 5-Hydroxyuridine, which is the initial step of xo 5 U synthesis, is mediated by distinct TrhP- and TrhO-dependent pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyuridine can be achieved through various chemical reactions. One common method involves the hydroxylation of uridine at the C5 position. This can be done using specific enzymes or chemical reagents that facilitate the hydroxylation process . For instance, the Mannich reaction, hydroxymethylation, and the Morita-Baylis-Hillman reaction are some of the useful methods for synthesizing chemically-modified uridines .
Industrial Production Methods
In an industrial setting, the production of 5-Hydroxyuridine often involves the use of microbial fermentation processes. Specific strains of bacteria, such as Escherichia coli and Bacillus subtilis, are genetically engineered to produce high yields of 5-Hydroxyuridine through the modification of their tRNA . These bacteria are cultured under controlled conditions to optimize the production of the desired compound.
化学反应分析
Types of Reactions
5-Hydroxyuridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the modification and functionalization of the compound for different applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 5-Hydroxyuridine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various derivatives of 5-Hydroxyuridine, such as 5-methoxyuridine and 5-oxyacetyluridine . These derivatives have unique properties and applications in different fields.
作用机制
The mechanism of action of 5-Hydroxyuridine involves its incorporation into tRNA, where it modifies the wobble position of the anticodon . This modification enhances the base-pairing specificity during translation, thereby improving the accuracy of protein synthesis . The molecular targets include the tRNA molecules, and the pathways involved are primarily related to the translational machinery of the cell .
相似化合物的比较
Similar Compounds
- 5-Methoxyuridine
- 5-Oxyacetyluridine
- 5-Carboxymethoxyuridine
- 5-Methoxycarbonylmethoxyuridine
Uniqueness
5-Hydroxyuridine is unique due to its specific hydroxylation at the C5 position, which imparts distinct chemical and biological properties. Unlike its derivatives, 5-Hydroxyuridine is directly involved in enhancing translational fidelity by modifying the wobble position of tRNA . This makes it a valuable compound for studying the mechanisms of translation and for developing therapeutic agents targeting the translational machinery.
属性
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O7/c12-2-4-5(14)6(15)8(18-4)11-1-3(13)7(16)10-9(11)17/h1,4-6,8,12-15H,2H2,(H,10,16,17)/t4-,5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDXBKZJFLRLCM-UAKXSSHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60914856 | |
| Record name | 4,5-Dihydroxy-1-pentofuranosylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60914856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957-77-7 | |
| Record name | 5-Hydroxyuridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dihydroxy-1-pentofuranosylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60914856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxyuridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While 5-hydroxyuridine (ho5U) itself is not a therapeutic agent, its presence as a modified nucleoside in tRNA plays a crucial role in translation. [] Specifically, ho5U is a precursor to other modifications at the wobble position (position 34) of certain tRNAs. [, , ] These modifications, such as 5-methoxyuridine (mo5U) and 5-carboxymethoxyuridine (cmo5U), are important for accurate and efficient decoding of mRNA codons by the ribosome. [, , ] For example, cmo5U34 in tRNAPro(cmo5UGG) is crucial for efficient reading of all four proline codons. [] When ho5U replaces cmo5U in this tRNA, the efficiency of reading all four codons is reduced. []
- NMR spectroscopy: ¹H and ¹³C NMR have been used to confirm the structure of ho5U. []
- UV Spectroscopy: UV absorbance spectra have been employed to characterize ho5U and differentiate it from other nucleosides during chromatographic separation. []
- Mass Spectrometry (MS): Fast atom bombardment mass spectrometry (FAB-MS) has been utilized in the structural determination of ho5U. []
ANone: The provided excerpts lack information about the application of computational chemistry and modeling techniques, such as simulations, calculations, or QSAR models, specifically for ho5U.
ANone: Several studies highlight the significance of the 5-hydroxy group in the biological activity and recognition of ho5U:
ANone: The provided research excerpts do not contain information about SHE regulations specific to ho5U. It's essential to consult relevant safety data sheets and regulatory guidelines for handling and disposal.
ANone: While the provided excerpts lack specific historical timelines, they do highlight key milestones in ho5U research:
- Early Identification: Research dating back to the 1960s identified ho5U as a component of ribosomal RNA. []
- Biosynthesis Pathway Elucidation: Studies have gradually uncovered the biosynthetic pathway of ho5U and its role as a precursor to other important tRNA modifications like mo5U and cmo5U. [, , ]
- Enzyme Discovery: The identification of enzymes like CmoB and TrmR (formerly YrrM) has been crucial in understanding the modification steps involved in converting ho5U to cmo5U and mo5U, respectively. [, ]
- Structural Insights: X-ray crystal structures of enzymes like CmoM complexed with tRNA containing ho5U derivatives have provided valuable insights into the molecular mechanisms of tRNA recognition and modification. []
ANone: The research highlights potential cross-disciplinary applications and synergies for ho5U:
- Chemical Biology: The synthesis of ho5U and its derivatives has been crucial for investigating its biochemical properties and exploring its potential as a tool in chemical biology. [, , , ]
- Biochemistry and Molecular Biology: Understanding the biosynthesis and function of ho5U modifications in tRNA requires a multidisciplinary approach involving biochemistry, molecular biology, and genetics. [, , , ]
- Drug Discovery: While not directly addressed in these studies, the selective cytotoxicity of ho5U towards cancer cells hints at its potential as a lead compound or tool for developing novel anticancer agents. [] This necessitates collaboration between chemists, biologists, and pharmacologists.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Bis(trifluoroacetoxy)iodo]benzene](/img/structure/B57053.png)
